BenchChemオンラインストアへようこそ!

ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate

Nicotinamide N-methyltransferase NNMT inhibition Bisubstrate inhibitor

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904326-50-6) is a fully synthetic, small-molecule nicotinamide derivative with the molecular formula C19H19ClN2O5 and a molecular weight of approximately 390.8 g/mol. The compound combines a 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core with a 4-(ethoxycarbonyl)phenylamide substituent, placing it structurally within the broad class of nicotinamide-based bioactive molecules.

Molecular Formula C19H19ClN2O5
Molecular Weight 390.82
CAS No. 1904326-50-6
Cat. No. B2506640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate
CAS1904326-50-6
Molecular FormulaC19H19ClN2O5
Molecular Weight390.82
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
InChIInChI=1S/C19H19ClN2O5/c1-2-26-19(24)12-3-5-14(6-4-12)22-17(23)13-9-16(20)18(21-10-13)27-15-7-8-25-11-15/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,22,23)
InChIKeyOKKREVOFMLKOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904326-50-6): Procurement-Relevant Identity and Class Context


Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904326-50-6) is a fully synthetic, small-molecule nicotinamide derivative with the molecular formula C19H19ClN2O5 and a molecular weight of approximately 390.8 g/mol. The compound combines a 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core with a 4-(ethoxycarbonyl)phenylamide substituent, placing it structurally within the broad class of nicotinamide-based bioactive molecules. This core architecture is commonly associated with inhibitors of nicotinamide N-methyltransferase (NNMT) and related nicotinamide-utilizing enzymes. [1]

Why Generic Nicotinamide Analogs Cannot Replace Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate in Targeted Research Procurement


Within the nicotinamide analog space, small structural modifications—particularly at the 6-position of the pyridine ring—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. [1] The tetrahydrofuran-3-yloxy group at the 6-position and the chloro substituent at the 5-position of the pyridine ring create a substitution pattern that is distinct from simpler 6-alkoxy or 6-unsubstituted nicotinamide inhibitors. [2] Based on class-level SAR inferences, the ethyl benzoate ester at the amide position is expected to contribute to differential cellular permeability and metabolic stability compared to free carboxylic acid or primary amide analogs. Substituting this compound with a generic nicotinamide building block or an alternative 6-alkoxy analog without matching the exact substitution vector carries a high risk of loss of target potency, altered isoform selectivity, or unpredictable off-target profiles. The quantitative comparator evidence below substantiates where measurable differentiation data exist and, critically, where they remain absent.

Quantitative Comparator Evidence for Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (1904326-50-6) vs Closest Analogs


NNMT Binding Affinity: Target Compound vs Structurally Simplified Nicotinamide Derivative

No direct binding or enzymatic assay data for ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904326-50-6) have been identified in the peer-reviewed literature or major public databases. However, class-level SAR from a closely related series of 5-chloro-6-substituted nicotinamide bisubstrate-like NNMT inhibitors allows contextualization. A comparator compound bearing a 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core (BDBM50627712, US20250017936 Compound 5g) displayed a Ki of 140 nM against full-length recombinant human NNMT in a fluorescence polarization-based competition assay. [1] This indicative value provides a class-level baseline: derivatives within this chemotype achieve Ki values in the low-to-mid nanomolar range. The target compound's ester prodrug motif may further modulate affinity and permeability, but no quantitative data exist to confirm this.

Nicotinamide N-methyltransferase NNMT inhibition Bisubstrate inhibitor

NNMT Cellular Inhibition: Ester vs. Free Acid Analogs in the Nicotinamide Series

In the absence of cellular data for the target compound, class-level inference is drawn from structurally related NNMT inhibitors. Compound 5g (US20250017936), an analog containing the same 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core, demonstrated an IC50 of 210 nM in a full-length recombinant human NNMT enzyme inhibition assay. [1] A distinct nicotinamide analog with a naphthalene moiety (half-maximal inhibitory concentration 1.41 μM) was reported to achieve higher potency through π–π stacking interactions with the hydrophobic nicotinamide binding pocket. [2] The ethyl ester of the target compound, as a neutral, lipophilic prodrug, is expected to exhibit different cellular permeability and intracellular hydrolysis kinetics compared to the free carboxylic acid or primary amide comparators, but no direct comparative data are available.

Cellular NNMT assay Ester prodrug IC50 comparison

Physicochemical Differentiation: Calculated LogP and H-Bond Donor/Acceptor Profile vs. Common Nicotinamide Leads

Calculated physicochemical properties differentiate the target compound from prototypical nicotinamide inhibitors. The ethyl ester moiety contributes to an estimated LogP approximately 1.5–2.0 units higher than the corresponding free carboxylic acid analog (estimated using the molecular formula C19H19ClN2O5 in standard cheminformatic tools). The target compound has a topological polar surface area (TPSA) of approximately 92 Ų, compared to ~110 Ų for the free acid form. The hydrogen bond donor count is 1 (amide NH), versus 2 for the carboxylic acid analog (amide NH + COOH). These differences predict higher passive membrane permeability for the target compound relative to its acid counterpart, a common strategy for improving cellular bioavailability of carboxylate-containing drug candidates. [1] No experimental logD7.4, PAMPA, or Caco-2 permeability data have been identified.

Lipophilicity LogP Drug-likeness Permeability prediction

Patent Landscape: Composition of Matter Protection for the 5-Chloro-6-(oxolan-3-yloxy)nicotinamide Chemotype

A composition of matter patent (US20250017936) discloses and claims bisubstrate-like NNMT inhibitors containing the 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core. [1] While ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is not explicitly named in the identified patent excerpts, the chemotype is structurally encompassed within the Markush claims. This provides a legal differentiator: compounds within this patent family have a defined intellectual property position, whereas generic nicotinamide analogs (e.g., nicotinamide itself or simple 6-methoxy derivatives) lack composition of matter protection. Procurement from authorized sources may be necessary to ensure freedom to operate in commercial research settings. [2]

Patent protection Composition of matter Nicotinamide analog Freedom to operate

Selectivity Profile: NNMT vs. HDAC1 Counter-Screening for the Nicotinamide Chemotype

Although direct selectivity data for the target compound are unavailable, a nicotinamide-based analog (CHEMBL4470946, a benzamide-type HDAC inhibitor) demonstrates that nicotinamide scaffolds can engage multiple enzyme families. This compound exhibited an IC50 of 200 nM against HDAC6 but >30,000 nM against HDAC1, representing a >150-fold selectivity window within the HDAC family alone. [1] Extrapolating to the NNMT-targeted chemotype, this highlights the critical importance of empirical selectivity profiling: the tetrahydrofuran-3-yloxy substituent and the chloro group may confer selectivity for NNMT over HDACs or other nicotinamide-binding proteins, but no experimental confirmation exists. [2]

Selectivity screening HDAC NNMT Off-target risk

Synthetic Tractability: Building Block vs. Final Compound Complexity in Procurement Decisions

The target compound is a fully elaborated nicotinamido-benzoate with a molecular weight of 390.8 g/mol, whereas the core 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide building block (CAS 1903564-16-8) has a molecular weight of approximately 257 g/mol. The additional benzoate ester moiety adds significant synthetic complexity (>2 additional synthetic steps) and increases cost. Procurement of the final compound as a pre-characterized material may be justified for researchers lacking in-house medicinal chemistry capabilities, but the building block approach offers flexibility for parallel analog synthesis.

Synthetic complexity Building block Procurement strategy Custom synthesis

Recommended Application Scenarios for Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate Based on Verified Evidence


NNMT Inhibitor Tool Compound Development: Benchmarking Against Known Bisubstrate Analogs

For research groups pursuing NNMT as a therapeutic target in oncology or metabolic disease, this compound can serve as a scaffold for structure-activity relationship (SAR) exploration. The class-level Ki (140 nM) and IC50 (210 nM) values for structurally analogous 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide derivatives provide a potency benchmark. [1] Researchers should perform head-to-head enzymatic and cellular NNMT assays to establish whether the ethyl ester prodrug strategy enhances cellular activity relative to the direct amide analogs before committing to large-scale procurement.

Permeability-Optimized Analog for Cellular Target Engagement Studies

The predicted LogP advantage (~1.7 log units higher than the free acid) and reduced H-bond donor count suggest this ethyl ester analog may be preferred for cell-based NNMT engagement assays where passive membrane permeability is rate-limiting. [1] Researchers should confirm intracellular NNMT target occupancy (e.g., via cellular thermal shift assay or NNMT activity suppression) and compare results with the corresponding free acid analog to validate the permeability hypothesis.

Patent-Guided Medicinal Chemistry: Exploring Composition of Matter Space

Industrial medicinal chemistry teams operating within the NNMT inhibitor space can use this compound as a reference point for freedom-to-operate analysis under US20250017936. [1] Procurement of a small quantity for in-house SAR expansion—varying the ester, amide, or tetrahydrofuran substituents—may enable the identification of novel analogs outside the existing patent claims, provided that internal legal review confirms the strategy.

Selectivity Profiling: NNMT vs. HDAC and Other Nicotinamide-Binding Enzymes

Given that nicotinamide-based scaffolds can inhibit HDAC isoforms (e.g., HDAC6 IC50 = 200 nM for a benzamide analog), any procurement of this compound for NNMT studies must be accompanied by counter-screening against a panel of nicotinamide-binding enzymes including HDAC1, HDAC6, and NNMT itself. [1] This is not a scenario where 'plug-and-play' substitution of a generic nicotinamide analog is acceptable; selectivity must be empirically verified.

Quote Request

Request a Quote for ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.